(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine
CAS No.:
Cat. No.: VC20359313
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2N |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | (1R)-1-[4-(difluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1 |
| Standard InChI Key | XUJSGSIZSYFAPN-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C(F)F)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(F)F)N |
Introduction
(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is a chiral organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further linked to an ethylamine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity. The chemical formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 173.19 g/mol.
Synthesis Methods
The synthesis of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine can be achieved through various methods, although specific details on these methods are not widely documented in reliable sources. Generally, the synthesis of such compounds involves multiple steps, including the formation of the difluoromethyl group and the attachment of the ethylamine moiety to the phenyl ring.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The presence of the difluoromethyl group enhances its lipophilicity, which can influence binding affinity and selectivity to biological targets such as neurotransmitter receptors or enzymes. Research suggests that compounds with similar structures may exhibit activity at monoamine transporters, potentially affecting neurotransmitter levels in the brain.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for developing pharmaceuticals targeting specific biological pathways |
| Neurotransmitter Modulation | May affect neurotransmitter levels by interacting with monoamine transporters |
| Materials Science | Unique structural properties and reactivity |
Biological Activity and Mechanism of Action
The mechanism of action for (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine primarily involves its interaction with biological targets. The difluoromethyl group enhances lipophilicity, which can influence binding affinity and selectivity. Further research is needed to fully understand its biological activity and potential therapeutic effects.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Interaction with Biological Targets | Potential for binding to neurotransmitter receptors or enzymes |
| Neurotransmitter Modulation | May affect neurotransmitter levels in the brain |
Comparison with Similar Compounds
Several compounds share structural similarities with (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine, including those with trifluoromethyl or fluoromethyl groups attached to phenyl rings. These compounds may exhibit different biological activities and chemical properties due to variations in their substituents.
Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Fluoromethyl)phenyl ethylamine | Similar phenyl and ethylamine structure | Contains only one fluorine atom |
| 1-[4-(Trifluoromethyl)phenyl]ethanamine | Trifluoromethyl group instead of difluoromethyl | Increased lipophilicity |
| 2-Amino-5-(difluoromethyl)benzene | Amine at different position | Different substitution pattern |
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